tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl N-(4,6-dimethyl-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-8-6-9(2)11-10(7-8)19-16-12(11)15-13(17)18-14(3,4)5/h6-7H,1-5H3,(H,15,16,17) |
InChI Key |
ZHCYLOSQHWZVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)ON=C2NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Oxime Formation
The benzo[d]isoxazole scaffold is typically synthesized through cyclization of hydroxylamine derivatives with ketones or aldehydes. For 4,6-dimethyl substitution, 2-hydroxy-4,6-dimethylacetophenone serves as a plausible precursor.
-
Step 1 : Oximation of 2-hydroxy-4,6-dimethylacetophenone with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime.
-
Step 2 : Acid-catalyzed cyclization (e.g., using H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid) forms the isoxazole ring via dehydration.
Example Reaction Conditions :
Functionalization of Preformed Isoxazole Derivatives
Alternative routes involve introducing methyl groups post-cyclization. For example:
-
Friedel-Crafts alkylation on a benzo[d]isoxazole precursor using methyl chloride and AlCl<sub>3</sub>.
-
Directed ortho-lithiation followed by quenching with methyl iodide, though this requires careful control of reaction stoichiometry to avoid over-alkylation.
Introduction of the Boc Carbamate Group
Amination at the 3-Position
The 3-position of benzo[d]isoxazole is electrophilic, enabling nucleophilic substitution or lithiation strategies to introduce an amine group.
Nitration and Reduction
-
Step 1 : Nitration of 4,6-dimethylbenzo[d]isoxazole using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C selectively functionalizes the 3-position.
-
Step 2 : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the nitro group to an amine.
Example Reaction Conditions :
Direct Lithiation and Electrophilic Quenching
-
Lithiation : Deprotonation of 4,6-dimethylbenzo[d]isoxazole with n-butyllithium (n-BuLi) at -78°C generates a stabilized aryl lithium species at the 3-position.
-
Quenching : Reaction with Boc anhydride (Boc<sub>2</sub>O) introduces the carbamate directly.
Example Reaction Conditions :
Boc Protection of the 3-Amino Group
Standard Boc Protection Protocol
Once the 3-amino intermediate is obtained, Boc protection proceeds under mild conditions:
Optimized Procedure :
-
Dissolve 3-amino-4,6-dimethylbenzo[d]isoxazole (1 eq) in DCM.
-
Add TEA (2.2 eq) at 0°C, followed by dropwise addition of Boc<sub>2</sub>O (1.1 eq).
-
Stir at room temperature until completion (TLC monitoring).
-
Wash with brine, dry over MgSO<sub>4</sub>, and concentrate.
Yield : 84–89% (based on analogous Boc protections).
Alternative Synthetic Routes
One-Pot Cyclization and Protection
A streamlined approach combines isoxazole formation and Boc protection in a single pot:
-
Cyclize 2-hydroxy-4,6-dimethylacetophenone oxime with Boc-protected amine reagents.
-
Use TMEDA and n-BuLi to facilitate simultaneous deprotonation and Boc group introduction.
Challenges : Competing side reactions may reduce yields, necessitating precise stoichiometry.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, releasing the free amine and forming carbon dioxide. This reaction is critical for deprotection in organic synthesis.
| Reagents/Conditions | Products | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | 4,6-dimethylbenzo[d]isoxazol-3-amine | Acidic hydrolysis cleaves the Boc group efficiently at room temperature. |
| HCl in dioxane | Amine hydrochloride salt | Forms a stable salt, useful for purification. |
| Aqueous NaOH (basic) | Free amine + tert-butanol | Less common due to potential side reactions with the isoxazole ring. |
Mechanism : Acidic conditions protonate the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂. The free amine is stabilized as a trifluoroacetate salt in TFA or as a hydrochloride with HCl.
Substitution Reactions
The Boc group can be replaced by other functional groups via nucleophilic substitution or coupling reactions, enabling structural diversification.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Base (e.g., K₂CO₃), DMF, 50°C | N-Alkylated derivatives | Introduces alkyl chains for enhanced lipophilicity. |
| Acyl chlorides (e.g., AcCl) | Pyridine, room temperature | N-Acylated derivatives | Used to modify bioavailability or reactivity. |
| Grignard reagents | Anhydrous THF, 0°C to reflux | Tertiary alcohols (after Boc cleavage) | Expands synthetic utility in multi-step routes. |
Key Insight : The electron-deficient isoxazole ring directs substitution to the carbamate nitrogen, minimizing competing reactions at the aromatic system.
Coupling Reactions
The deprotected amine can participate in cross-coupling or condensation reactions to form complex architectures.
| Reaction Type | Reagents | Products | Example Use |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd catalyst, aryl halide | Aryl- or heteroaryl-substituted derivatives | Drug candidate synthesis. |
| Reductive amination | Aldehyde/ketone, NaBH₃CN | Secondary/tertiary amines | Library diversification in medicinal chemistry. |
Stability Under Thermal and Photolytic Conditions
The compound’s stability is crucial for storage and reaction planning.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead in drug development due to its structural properties that may enhance biological activity.
- Antitumor Activity: Preliminary studies suggest that compounds with isoxazole rings exhibit anti-inflammatory and antitumor properties. Research indicates that tert-butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate may inhibit specific enzymes involved in cancer pathways, although further studies are necessary to confirm these effects .
- Neuroprotective Effects: The fluorinated derivatives of similar compounds have shown promise in treating neurological disorders. The presence of the isoxazole ring may contribute to neuroprotective effects, making this compound a candidate for further exploration in neuropharmacology.
Agricultural Chemistry
There is potential for the application of this compound in developing new pesticides or herbicides. The unique structure allows for modifications that can enhance efficacy against specific pests or diseases while minimizing environmental impact.
- Pesticide Development: Research into similar compounds has revealed their effectiveness against various agricultural pests. The structural features of this compound could be optimized for use as an active ingredient in pest control formulations .
Case Study 1: Anti-inflammatory Activity
A study synthesized several derivatives of tert-butyl carbamates and evaluated their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results showed that specific derivatives exhibited significant inhibition of inflammation, indicating the potential for therapeutic applications .
Case Study 2: Binding Affinity Studies
Research focused on the binding affinity of this compound to various biological targets revealed promising interactions with enzymes involved in metabolic pathways. These findings suggest the compound's mechanism of action could be further elucidated through detailed pharmacological studies .
Mechanism of Action
The mechanism of action of tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison of tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate with analogous compounds typically involves evaluating structural parameters (e.g., bond lengths, angles, and steric effects), synthetic accessibility, and functional properties. Below is a generalized analysis based on crystallographic and computational methodologies referenced in the evidence:
Structural Comparisons
- Core Heterocycle Variations: Benzoisoxazole Derivatives: Substituents on the benzoisoxazole ring (e.g., methyl, halogen, or nitro groups) influence electronic distribution and steric bulk. Carbamate Modifications: Replacing the tert-butyl group with other carbamate-protecting groups (e.g., benzyl or allyl) alters solubility and stability. The tert-butyl group offers hydrolytic stability but may reduce polarity, impacting bioavailability .
Crystallographic Analysis
The SHELX system (e.g., SHELXL for refinement) is critical for determining precise molecular geometries. For example:
- Bond Lengths and Angles : In benzoisoxazole derivatives, the N–O bond length in the isoxazole ring typically ranges from 1.36–1.42 Å, while C–O bonds in carbamates average ~1.33 Å. These values are consistent across analogs refined using SHELXL .
- Packing Interactions : Methyl substituents on the benzoisoxazole core may induce distinct crystal-packing motifs compared to halogenated analogs, as observed in structural studies of related compounds.
Data Table: Generalized Structural and Physical Properties
Biological Activity
tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- CAS Number : 1344704-47-7
The compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a benzo[d]isoxazole moiety. This structure is believed to enhance its biological activity through various mechanisms.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : Compounds with isoxazole rings often exhibit inhibitory effects on enzymes relevant to various disease pathways. For instance, studies have suggested that similar compounds can inhibit acetylcholinesterase and β-secretase, both implicated in neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Activity : The presence of the benzo[d]isoxazole structure may contribute to anti-inflammatory properties, potentially by modulating cytokine levels and reducing oxidative stress in cells exposed to inflammatory stimuli .
- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may offer protection against neurotoxic agents like amyloid-beta (Aβ), which is crucial in the context of Alzheimer's disease .
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds and their implications for drug development:
Table 1: Comparative Biological Activities
Case Study: Neuroprotective Properties
In a study assessing the neuroprotective effects of related compounds, it was found that certain derivatives could significantly reduce cell death in astrocytes induced by Aβ 1-42. The treatment resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for neuroprotection .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that compounds with similar structures exhibit favorable metabolic stability, which could enhance their bioavailability and efficacy in vivo . Furthermore, toxicity assessments are crucial; preliminary data suggest that this compound has a manageable safety profile when used within therapeutic ranges.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution at the isoxazole C3 position using tert-butoxycarbonyl (Boc) protecting groups. Key variables include solvent choice (e.g., 1,4-dioxane, THF), catalysts (triethylamine, pyridine), and temperature (0–90°C). Systematic optimization can employ factorial design to test variables like molar ratios, reaction time, and solvent polarity . Computational tools (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of , , and high-resolution mass spectrometry (HRMS) for structural confirmation. Compare experimental NMR chemical shifts with NIST reference data to validate assignments . Purity can be assessed via HPLC with UV detection (λ = 254 nm) or by monitoring residual solvents via GC-MS .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Store under inert atmosphere (N/Ar) at –20°C to prevent Boc-group hydrolysis. Stability testing under varied pH, temperature, and humidity conditions is essential. For example, thermal gravimetric analysis (TGA) can identify decomposition thresholds (>150°C) . Avoid incompatible materials like strong acids/bases, as they may cleave the carbamate moiety .
Advanced Research Questions
Q. How can computational chemistry be integrated into the reaction design for this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, including Boc protection/deprotection kinetics and steric effects from the 4,6-dimethyl substituents. Transition-state searches (e.g., using Gaussian or ORCA) can identify rate-limiting steps. Pair computational results with in situ IR spectroscopy to validate intermediates .
Q. What strategies resolve contradictions in spectroscopic data or reaction yields across studies?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outliers in experimental datasets. For yield discrepancies, conduct sensitivity analysis on variables like catalyst loading or solvent purity. Cross-reference with ICReDD’s reaction databases to benchmark results against published protocols . If NMR signals overlap, employ 2D techniques (COSY, HSQC) or dynamic NMR to resolve conformers .
Q. Are there novel derivatives of this compound with enhanced bioactivity, and how can their synthesis be rationally designed?
- Methodological Answer : Modify the benzo[d]isoxazole core via halogenation (e.g., bromination at C5) or substitution at the carbamate nitrogen. Use Structure-Activity Relationship (SAR) models to prioritize derivatives. For example, introduce electron-withdrawing groups to enhance metabolic stability. Synthetic routes can adapt Miyaura borylation or Suzuki-Miyaura coupling for functionalization .
Q. What advanced statistical methods are suitable for optimizing multi-step synthesis workflows?
- Methodological Answer : Apply response surface methodology (RSM) or Bayesian optimization to balance yield, purity, and cost across steps. For example, use a central composite design to model interactions between reaction time, temperature, and catalyst in the Boc protection step. Process simulation tools (Aspen Plus) can predict mass/energy balances for scale-up .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, glovebox for air-sensitive steps). Use kinetic profiling (e.g., via inline FTIR) to compare reaction rates. If contradictions persist, perform X-ray crystallography to confirm structural integrity of intermediates and rule out polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
